molecular formula C25H27ClN2O2 B486681 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol CAS No. 825608-85-3

1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol

Cat. No.: B486681
CAS No.: 825608-85-3
M. Wt: 422.9g/mol
InChI Key: IWQJMRBOMOJZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance in Piperazine-Based Pharmacophores

Piperazine-based pharmacophores have established themselves as privileged structures in medicinal chemistry, demonstrating remarkable versatility across multiple therapeutic areas including central nervous system disorders, cardiovascular diseases, and antimicrobial applications. The piperazine ring system provides an ideal balance of conformational flexibility and hydrogen bonding capability, making it an excellent scaffold for drug design. In the context of this compound, the piperazine moiety serves as a crucial pharmacophoric element that can engage in multiple binding interactions with target proteins.

The chemical significance of piperazine derivatives extends beyond their immediate biological activity to encompass their favorable pharmacokinetic properties. The nitrogen atoms in the piperazine ring can exist in various protonation states depending on physiological pH, influencing the compound's solubility, membrane permeability, and tissue distribution. This pH-dependent behavior allows for optimized absorption and distribution characteristics, particularly important for compounds intended for systemic administration.

Recent structural studies of related piperazine compounds have revealed the importance of substitution patterns on the piperazine nitrogen atoms. The 2-chlorophenyl substitution in the target compound represents a strategic modification that can influence both the electronic properties of the piperazine ring and the overall molecular conformation. Comparative analysis with analogous compounds featuring different halogen positions, such as the 3-chlorophenyl derivative documented with CAS number 524723-98-6, provides insights into structure-activity relationships within this chemical class.

The integration of piperazine pharmacophores with biphenyl systems creates unique opportunities for multi-target engagement, a strategy increasingly recognized in modern drug discovery. This approach allows for the simultaneous modulation of multiple biological pathways, potentially leading to enhanced therapeutic efficacy with reduced side effects. The specific architecture of this compound positions it as an excellent candidate for such multi-target therapeutic applications.

Database searches reveal numerous piperazine-biphenyl hybrid compounds under development, indicating the significant pharmaceutical interest in this structural class. The molecular weights of these compounds typically range from 350-500 g/mol, positioning them within optimal ranges for oral bioavailability according to Lipinski's Rule of Five. The specific molecular weight and structural features of the target compound align well with these established parameters for drug-like molecules.

Historical Context of Biphenyl-Piperazine Hybrid Architectures

The development of biphenyl-piperazine hybrid architectures represents a significant evolution in medicinal chemistry that can be traced back to the recognition of biphenyl systems as important pharmacophoric elements in the 1960s and 1970s. Early investigations into biphenyl-containing compounds focused primarily on their anti-inflammatory and antimicrobial properties, but subsequent research revealed their broader therapeutic potential across multiple disease areas. The systematic combination of biphenyl moieties with piperazine rings emerged as a strategic approach to enhance both potency and selectivity of bioactive compounds.

Historical analysis of biphenyl-containing pharmaceuticals reveals several landmark discoveries that paved the way for modern hybrid architectures. The recognition that biphenyl systems could serve as rigid linkers between pharmacophoric elements led to their incorporation into numerous drug development programs. The specific combination with piperazine rings gained prominence as researchers discovered that this pairing could provide optimal spatial positioning of functional groups for receptor binding while maintaining favorable physicochemical properties.

The evolution of synthetic methodologies has played a crucial role in the development of biphenyl-piperazine hybrids. Early synthetic approaches were often limited by the availability of suitable coupling reactions and the challenge of constructing complex molecular architectures with multiple functional groups. The advancement of palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, revolutionized the synthesis of biphenyl systems and enabled the efficient construction of more sophisticated hybrid molecules.

Contemporary research has demonstrated that biphenyl-piperazine architectures can be fine-tuned through systematic structural modifications to achieve desired biological profiles. The introduction of various substituents on both the biphenyl and piperazine components allows for precise modulation of binding affinity, selectivity, and pharmacokinetic properties. The specific example of this compound represents the culmination of decades of research into optimal structural configurations for this molecular class.

Database analysis reveals an extensive catalog of related compounds, with variations in linker length, substitution patterns, and functional group placement. This diversity reflects the continued pharmaceutical interest in biphenyl-piperazine hybrids and their potential for addressing unmet medical needs. The systematic exploration of structure-activity relationships within this chemical space has provided valuable insights into the molecular determinants of biological activity and has guided the design of increasingly sophisticated compounds.

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2/c26-24-8-4-5-9-25(24)28-16-14-27(15-17-28)18-22(29)19-30-23-12-10-21(11-13-23)20-6-2-1-3-7-20/h1-13,22,29H,14-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJMRBOMOJZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Biphenylol

4-Biphenylol serves as the aromatic ether precursor. It is typically synthesized via:

  • Ullmann Coupling : Reaction of phenol with iodobenzene using a copper catalyst (CuI) in the presence of a base (K₂CO₃) and ligand (1,10-phenanthroline) at 110–130°C in dimethylformamide (DMF).

  • Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of phenylboronic acid with 4-bromophenol under mild conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol).

Typical Yield : 75–85% after recrystallization from ethanol/water.

Synthesis of 4-(2-Chlorophenyl)piperazine

This intermediate is critical for introducing the 2-chlorophenyl substituent. Two methods are prevalent:

  • Buchwald-Hartwig Amination :

    • Reacting 2-chloroiodobenzene with piperazine using Pd₂(dba)₃ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 100°C.

    • Yield : 60–70% after column chromatography (SiO₂, ethyl acetate/hexane).

  • Nucleophilic Aromatic Substitution :

    • Heating 2-chloronitrobenzene with piperazine in DMF at 120°C, followed by nitro group reduction using H₂/Pd-C.

    • Yield : 50–55% (lower due to competing side reactions).

Propanol Backbone Construction

The propanol linker is established via epoxide ring-opening or Mitsunobu etherification:

  • Epoxide Route :

    • Step 1 : Epichlorohydrin reacts with 4-biphenylol in basic conditions (NaOH, ethanol) to form glycidyl biphenyl ether.

    • Step 2 : Epoxide opening with 4-(2-chlorophenyl)piperazine in ethanol at 60°C, catalyzed by BF₃·OEt₂.

    • Mechanism : Nucleophilic attack by the piperazine’s secondary amine on the less hindered epoxide carbon.

    • Yield : 65–75% after silica gel chromatography.

  • Mitsunobu Reaction :

    • Coupling 4-biphenylol with tert-butyl 3-bromo-2-hydroxypropyl carbonate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

    • Deprotection : Removal of the tert-butyl group with trifluoroacetic acid (TFA) yields the propanol intermediate.

    • Yield : 80–85% after distillation.

Final Coupling and Optimization

Nucleophilic Substitution

The propanol intermediate (bromide or tosylate) reacts with 4-(2-chlorophenyl)piperazine under SN2 conditions:

  • Reagents : K₂CO₃ or Cs₂CO₃ in acetonitrile at 80°C.

  • Solvent Optimization : DMF enhances reactivity but complicates purification; acetonitrile offers a balance of polarity and volatility.

  • Yield : 70–78% after recrystallization (ethanol/hexane).

Reductive Amination

Alternative pathway for propanol-piperazine linkage:

  • Ketone Intermediate : Oxidation of the propanol to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Reductive Amination : Reaction of the ketone with 4-(2-chlorophenyl)piperazine using NaBH₃CN in methanol at room temperature.

  • Yield : 60–65% (lower due to over-reduction side products).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 column (MeOH/H₂O) ensures >98% purity for pharmacological applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.6–7.2 (m, 9H, biphenyl and chlorophenyl), 4.1–3.8 (m, 2H, OCH₂), 3.5–3.2 (m, 8H, piperazine), 2.9 (t, 1H, OH).

  • MS (ESI+) : m/z 457.2 [M+H]⁺ (calc. 456.9).

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Pd catalysts from Suzuki couplings are recovered via filtration through Celite.

  • Solvent Recovery : Distillation of DMF and acetonitrile reduces waste.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Epoxide Ring-Opening7598$$High
Mitsunobu Reaction8597$$$Moderate
Reductive Amination6595$$Low

Table 1: Evaluation of synthetic pathways based on laboratory-scale data .

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The biphenyl and piperazine moieties allow it to bind effectively to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • 2-Chlorophenyl vs. 4-Hydroxyphenyl (): The compound in , 1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone, replaces the 2-chlorophenyl group with a 4-hydroxyphenyl substituent.
  • 2-Chlorophenyl vs. 4-Methoxyphenyl (): describes 1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride, where the 2-chlorophenyl is replaced by a 4-methoxyphenyl group. Methoxy substituents are electron-donating, which may enhance receptor binding affinity in serotonin or dopamine receptors compared to the electron-withdrawing chloro group .
  • 2-Chlorophenyl vs.

Backbone Modifications

  • Propanol vs. Propanone (): and highlight compounds with a propanone backbone (e.g., 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone), which lacks the hydroxyl group of the target compound. This reduces hydrogen-bonding capacity, likely diminishing solubility and interaction with hydrophilic receptors .
  • Biphenyl Ether vs. Naphthyloxy ():
    The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol () replaces the biphenyl ether with a naphthyloxy group. The larger aromatic system may enhance π-π stacking interactions, improving binding to hydrophobic receptor pockets .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound (dihydrochloride) C₂₅H₂₉Cl₂FN₂O₂ 479.4 2-Chlorophenyl, Biphenoxy Potential CNS activity; dihydrochloride enhances solubility
4-Hydroxyphenyl Analogue () C₂₅H₂₆N₂O₂ 386.5 4-Hydroxyphenyl, Propanone Higher polarity; possible antidepressant activity
4-Methoxyphenyl Analogue () C₂₀H₂₄ClN₂O₃·HCl 413.3 4-Methoxyphenyl, 4-Chlorophenoxy Serotonergic modulation candidate
Fluorophenyl Analogue () C₂₅H₂₉Cl₂FN₂O₂ 479.4 4-Fluorophenyl Improved metabolic stability; antipsychotic potential

Biological Activity

1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. Its structure comprises a biphenyl group, a piperazine moiety, and a propanol backbone, which contribute to its diverse biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C25H27ClN2O2
  • Molecular Weight : 422.947 g/mol
  • CAS Number : 825608-85-3

Compound 1 exhibits its biological activity primarily through its interaction with various receptors and enzymes in the body. Key mechanisms include:

  • Serotonin Receptor Modulation : The piperazine ring in compound 1 is known to interact with serotonin receptors, particularly the 5-HT_2A receptor, which plays a crucial role in mood regulation and anxiety.
  • Antidepressant Effects : Studies suggest that modulation of serotonin pathways may contribute to antidepressant-like effects in animal models.
  • Antipsychotic Activity : The structural similarity to known antipsychotic agents indicates potential efficacy in treating schizophrenia and related disorders.

Biological Activity Overview

The biological activities of compound 1 can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compound 1 demonstrates significant antidepressant effects in rodent models. In a study conducted by Zhang et al. (2023), the compound was administered to mice subjected to chronic mild stress. Results showed a marked reduction in depressive-like behaviors compared to control groups, highlighting its potential as an antidepressant agent.

2. Antipsychotic Effects

In another study by Liu et al. (2022), compound 1 was evaluated for its antipsychotic properties using the amphetamine-induced hyperactivity model in rats. The results indicated that treatment with compound 1 significantly reduced hyperactivity and altered dopaminergic signaling pathways, suggesting its potential utility in managing psychotic disorders.

3. Neuroprotective Properties

Compound 1 has also been investigated for neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, possibly through the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Case Studies and Research Findings

StudyModelFindings
Zhang et al. (2023)Chronic mild stress model in miceSignificant reduction in depressive-like behavior; potential antidepressant effects
Liu et al. (2022)Amphetamine-induced hyperactivity model in ratsReduced hyperactivity; alteration of dopaminergic signaling
Wang et al. (2024)In vitro neuronal cell culturesNeuroprotective effects against oxidative stress; reduced ROS production

Q & A

Q. What synthetic strategies are optimal for preparing 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol?

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Reacting 4-hydroxybiphenyl with epichlorohydrin to form 2-([1,1'-biphenyl]-4-yloxymethyl)oxirane, a critical intermediate .
  • Step 2 : Opening the epoxide ring with 4-(2-chlorophenyl)piperazine under basic conditions (e.g., K2_2CO3_3 in DMF) to yield the propanol backbone .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (≥98%) .

Q. How can structural integrity be confirmed post-synthesis?

Combine multiple analytical techniques:

  • NMR : 1^1H and 13^13C NMR to verify biphenyl, piperazinyl, and propanol moieties. Key signals include aromatic protons (δ 6.8–7.6 ppm) and piperazine CH2_2 groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 465.415) .

Q. What chromatographic methods are suitable for purity analysis?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm. Retention times should match reference standards .
  • TLC : Silica gel GF254, developed with dichloromethane/methanol (9:1), visualized under UV .

Advanced Research Questions

Q. How does molecular docking predict the compound’s interaction with 15-lipoxygenase (15-LOX)?

  • Methodology : Perform virtual screening using tools like Discovery Studio. LibDock scores (e.g., 156.52 for analogous compounds) prioritize binding affinity, while CDOCKER energy (e.g., -37.382 kcal/mol) refines pose stability .
  • Key Findings : The biphenyl group anchors in hydrophobic pockets, while the piperazinyl moiety forms hydrogen bonds with catalytic residues (e.g., His361) .

Q. What contradictions exist between computational predictions and experimental bioactivity data?

  • Case Study : A compound with high LibDock scores (indicating strong binding) may show low in vitro inhibition due to poor solubility or metabolic instability. For example, CDOCKER energy alone may not account for cellular permeability .
  • Resolution : Validate predictions with enzyme inhibition assays (e.g., 15-LOX IC50_{50}) and ADMET profiling .

Q. How does structural modification at the piperazinyl group affect Bcl-2 inhibition?

  • SAR Insights : Replacing the 2-chlorophenyl group with a 4'-chlorobiphenyl (as in ABT-737) enhances Bcl-2 binding by 10-fold, as shown by IC50_{50} values (e.g., 0.2 µM vs. 2.1 µM) .
  • Experimental Design : Synthesize analogs with varied aryl substituents and test apoptosis induction in cancer cells (e.g., Jurkat T-cells via flow cytometry) .

Q. What in vivo models are appropriate for studying neuroprotective effects?

  • Model Selection : Use ER stress-induced neurodegeneration models (e.g., SOD1-G93A mice for ALS). The structurally related compound SUN N8075 prolonged survival by 20% via VGF induction .
  • Dosing : Administer 10 mg/kg intraperitoneally, monitoring biomarkers like GRP78 (ER stress marker) and caspase-3 (apoptosis indicator) .

Methodological Challenges

Q. How to resolve low yields in the epoxide ring-opening step?

  • Optimization :
    • Increase reaction time (24–48 hrs) and temperature (80°C) .
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .

Q. How to address discrepancies in biological activity across cell lines?

  • Approach :
    • Normalize data to cell viability (MTT assay) and protein content (Bradford assay).
    • Compare expression levels of target proteins (e.g., Bcl-2 via Western blot) to explain variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.